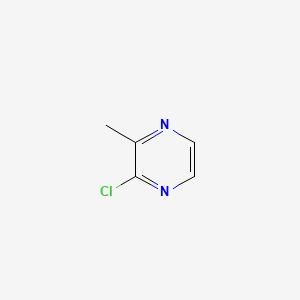

2-Chloro-3-methylpyrazine

説明

Significance of Pyrazine (B50134) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyrazines are a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a para arrangement within the ring. fiveable.me This nitrogen-containing scaffold is a cornerstone in heterocyclic chemistry and is prevalent in a vast array of natural and synthetic compounds. tandfonline.comresearchgate.net The presence of the nitrogen atoms imparts distinct electronic properties to the ring, influencing its reactivity and ability to participate in various chemical reactions, including electrophilic substitutions and metal-catalyzed coupling reactions. tandfonline.comfiveable.me

Pyrazine derivatives are of paramount importance in organic synthesis, serving as crucial building blocks for the construction of more elaborate molecular architectures. fiveable.metandfonline.com Their applications span numerous industries, including pharmaceuticals, agrochemicals, and flavorings. fiveable.meresearchgate.net In medicinal chemistry, the pyrazine core is a common feature in many biologically active molecules, contributing to their therapeutic effects. nih.gov

Overview of Halogenated Pyrazines in Chemical Research

Halogenated pyrazines are a subset of pyrazine derivatives where one or more hydrogen atoms on the pyrazine ring are substituted with halogen atoms such as chlorine, bromine, or fluorine. This halogenation significantly modifies the electronic nature of the pyrazine ring, often enhancing its reactivity and providing a handle for further functionalization. The electron-withdrawing nature of halogens can influence the compound's biological activity and physical properties. mdpi.com

In chemical research, halogenated pyrazines are highly valued as synthetic intermediates. cymitquimica.com The halogen atom can act as a leaving group in nucleophilic substitution reactions or as a reactive site in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. tandfonline.com This versatility allows for the introduction of a wide range of substituents, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science. researchgate.net For instance, the presence of a chlorine atom, as in 2-chloro-3-methylpyrazine, offers a specific site for chemical modification. chemicalbook.comchemicalbook.com

Research Landscape and Foundational Studies of this compound

The study of this compound is part of the broader exploration of pyrazine chemistry. Foundational work on pyrazine and its derivatives dates back to the 19th century, but the specific investigation of halogenated pyrazines gained momentum with the increasing demand for novel pharmaceuticals and functional materials.

Research on this compound has focused on its synthesis and its application as a precursor to other compounds. For example, it is used in the preparation of macrocyclic urea (B33335) kinase inhibitors. chemicalbook.comchemicalbook.com Synthetic routes to this compound itself have been developed, often involving the chlorination of a corresponding methylpyrazine precursor. google.comgoogle.com Studies have also explored its reactivity, demonstrating how the chlorine and methyl groups direct further chemical transformations.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are well-documented in chemical literature.

| Property | Value | Reference |

| Molecular Formula | C5H5ClN2 | lookchem.comnih.gov |

| Molecular Weight | 128.56 g/mol | lookchem.comnih.gov |

| Appearance | Colorless to pale yellow liquid | lookchem.com |

| Boiling Point | 169.5 °C at 760 mmHg | lookchem.com |

| Flash Point | 70.2 °C | lookchem.com |

| Density | 1.234 g/cm³ | lookchem.com |

| Refractive Index | 1.53 | lookchem.com |

| CAS Number | 95-58-9 | lookchem.comnih.gov |

Detailed Research Findings

Recent research has highlighted the utility of halogenated pyrazines in the development of novel bioactive compounds. Studies have shown that chalcones derived from halogenated pyrazines exhibit promising antimicrobial and antifungal activities. mdpi.comnih.gov Specifically, derivatives containing a 2-chloro substitution have demonstrated inhibitory effects against certain bacteria. mdpi.comnih.gov This underscores the importance of the halogen in modulating the biological properties of the pyrazine scaffold. While these studies may not directly involve this compound, they provide a strong rationale for its use as a starting material in the synthesis of new therapeutic agents.

The synthesis of derivatives from this compound often involves the displacement of the chlorine atom. For instance, a patent describes a method for preparing a pyrazine methylamine (B109427) derivative from this compound through an oxidation and subsequent reductive amination sequence. google.com This process transforms the methyl group into an aminomethyl group, showcasing a pathway to introduce new functional groups onto the pyrazine ring.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHWPZQQPWKEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059124 | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-58-9 | |

| Record name | 2-Chloro-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylpyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK9VBZ5ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 3 Methylpyrazine and Its Precursors

Established Synthetic Routes to 2-Chloro-3-methylpyrazine

Direct chlorination of 2-methylpyrazine (B48319) is a primary route to obtaining this compound. This method involves the introduction of a chlorine atom onto the pyrazine (B50134) ring. Research has shown that treating 2-methylpyrazine with chlorine can yield a mixture of isomers, including this compound and 2-chloro-5-methylpyrazine (B1367138). acs.org The reaction conditions can be manipulated to influence the isomeric ratio. For instance, the use of specific chlorinating agents and solvents can direct the chlorination to the desired position.

One documented method involves the direct chlorination of methylpyrazine by heating it in a solvent. google.com Another approach utilizes N-chlorosuccinimide in the presence of a radical initiator like benzoyl peroxide to achieve side-chain chlorination, which can then be followed by further transformations. acs.org However, direct ring chlorination often requires careful control to avoid over-chlorination or the formation of undesired byproducts. The reaction of thionyl chloride with 2-methylpyrazine has been reported to lead to decomposition or the formation of intractable tars. publish.csiro.au

A notable synthesis of a related compound, 2-chloro-3,6-dimethylpyrazine, was achieved by reacting 2,5-dimethylpyrazine (B89654) with chlorine in carbon tetrachloride. acs.org This reaction proceeded without the need for ultraviolet light, which was initially thought to be necessary. acs.org

Table 1: Examples of Chlorination Reactions for Pyrazine Derivatives

| Starting Material | Chlorinating Agent | Product(s) | Reference |

|---|---|---|---|

| 2-Methylpyrazine | Chlorine | This compound and 2-Chloro-5-methylpyrazine | acs.org |

| 2,5-Dimethylpyrazine | Chlorine | 2-Chloro-3,6-dimethylpyrazine | acs.org |

| 2-Methylpyrazine | N-Chlorosuccinimide/Benzoyl Peroxide | 2-(Chloromethyl)pyrazine | acs.org |

Diketopiperazines, which are cyclic dipeptides, serve as versatile precursors for the synthesis of substituted pyrazines. nih.govrsc.orgudg.edu The general strategy involves the conversion of a diketopiperazine into a chloropyrazine derivative, which can then be further modified.

The process typically begins with the heating of a diketopiperazine with a chlorinating agent like phosphoryl chloride (POCl₃). nih.govrsc.orggoogle.com This reaction can yield a mixture of mono- and dichloropyrazines. nih.govrsc.org For example, heating DL-alanyl-leucyl anhydride (B1165640) with phosphoryl chloride produces a mixture from which 2-chloro-3-isobutyl-6-methylpyrazine can be isolated. nih.govrsc.org This chloropyrazine can then be converted to a methoxypyrazine by treatment with sodium methoxide (B1231860), demonstrating the utility of the chloro-substituent as a leaving group for further functionalization. nih.govrsc.org

A process for preparing 2-chloro-3,6-dialkyl pyrazines in high yield involves reacting a 3,6-dialkyl-2,5-piperazinedione with POCl₃ in the presence of tetramethylammonium (B1211777) chloride (Me₄NCl). google.com

The construction of the pyrazine ring through cyclocondensation reactions is a fundamental approach to synthesizing pyrazine derivatives. rsc.orgjlu.edu.cn These reactions typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. benthamdirect.comresearchgate.nettandfonline.com While this method is effective for producing symmetrical pyrazines, it can lead to mixtures of products when using unsymmetrical starting materials. rsc.org

One of the classic methods for pyrazine synthesis is the condensation of an α-amino ketone with itself or another α-amino ketone. rsc.org For instance, the self-condensation of an α-amino ketone can efficiently provide symmetrical pyrazines. rsc.org

A multistep synthesis starting from methylglyoxal (B44143) and 2-amino malonamide (B141969) can produce 3-hydroxy-5-methylpyrazine-2-carboxylic acid. google.com This intermediate can then undergo halogenation and subsequent reduction to yield 2-methyl-5-pyrazine formate, showcasing a build-up approach to the desired substitution pattern. google.com

Synthesis from Diketopiperazines and Related Cyclization Methods

Advanced and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing greener, more efficient, and selective methods for the synthesis of pyrazines and their derivatives.

Environmentally benign methods for pyrazine synthesis are gaining increasing attention. benthamdirect.comtandfonline.commdpi.com These approaches aim to reduce the use of hazardous reagents and solvents, and to improve atom economy.

One such green approach involves the one-pot synthesis of pyrazines from ethylenediamine (B42938) and a 1,2-diketone or its analogues under neat (solvent-free) reaction conditions at room temperature. benthamdirect.com This method offers a simple work-up procedure and provides moderate to excellent yields of the pyrazine products. benthamdirect.com Another environmentally friendly protocol utilizes the condensation of a 1,2-diamine and a 1,2-dicarbonyl in the presence of potassium tert-butoxide at room temperature, yielding pyrazines in good yields. researchgate.nettandfonline.com

The use of manganese pincer complexes as catalysts for the acceptorless dehydrogenative coupling of 2-amino alcohols has been shown to produce 2,5-dialkyl-substituted symmetrical pyrazines. acs.org This method is atom-economical and sustainable, with hydrogen gas and water as the only byproducts. acs.org

Table 2: Comparison of Greener Synthetic Methods for Pyrazines

| Method | Starting Materials | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Neat Reaction | Ethylenediamine, 1,2-Diketone | Room temperature, solvent-free | Environmentally benign, simple work-up | benthamdirect.com |

| Base-Catalyzed Condensation | 1,2-Diamine, 1,2-Dicarbonyl | Potassium tert-butoxide, room temperature | Cost-effective, environmentally benign | researchgate.nettandfonline.com |

| Catalytic Dehydrogenative Coupling | 2-Amino alcohols | Manganese pincer complex catalyst | Atom-economical, sustainable | acs.org |

Achieving regioselectivity in the halogenation and alkylation of pyrazine rings is a significant challenge in synthetic chemistry. Modern methods are being developed to address this issue.

Selective halogenation of pyridines and diazines, including pyrazines, is an area of active research. mountainscholar.orgnih.govacs.orgchemrxiv.orgthieme-connect.com Strategies often involve activating the ring or using directing groups to control the position of halogenation. For electron-deficient systems like pyrazines, traditional electrophilic aromatic substitution can be difficult. nih.gov

One innovative approach for the selective halogenation of pyridines, which could be applicable to pyrazines, involves the use of designed phosphine (B1218219) reagents to form phosphonium (B103445) salts at specific positions, which are then displaced by a halide nucleophile. nih.govacs.orgchemrxiv.org Another strategy for selective 3-halogenation of pyridines proceeds through the formation of a Zincke imine intermediate, which can be regioselectively halogenated under mild conditions before ring closure. thieme-connect.com

For alkylation, the lateral metalation of alkyl-substituted pyrazines followed by trapping with an electrophile is a known method, although it can suffer from poor regioselectivity. researchgate.net For example, deprotonating 2,3-dimethylpyrazine (B1216465) with an organolithium reagent and then reacting with chlorodiphenylphosphine (B86185) can be used to introduce a phosphinomethyl group. researchgate.net

Preparation of Pyrazine Methylamine (B109427) Derivatives via Oxidation of Methylpyrazine Derivatives

A significant method for preparing pyrazine methylamine derivatives involves the oxidation of a methyl group on the pyrazine ring, followed by subsequent conversion to an amine. This two-step process provides an efficient route from readily available methylpyrazine derivatives to valuable aminomethyl compounds.

The synthesis begins with the oxidation of a methylpyrazine derivative to its corresponding aldehyde. A notable example is the oxidation of this compound using ceric ammonium (B1175870) nitrate (B79036) in a solvent at a controlled temperature between 20-40°C. google.com This step effectively converts the methyl group into a formyl group (aldehyde). For instance, reacting this compound with ceric ammonium nitrate in acetonitrile (B52724) yields 2-chloro-3-aldehyde radical pyrazine. google.com The reaction is typically initiated at around 25°C and may see a temperature increase to 40°C, with the reaction completing in about an hour. google.com

The second step involves the conversion of the aldehyde derivative into the desired methylamine derivative. The aldehyde pyrazine is reacted with hydroxylamine (B1172632) hydrochloride in the presence of an organic base at room temperature. google.com The resulting intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) to yield the final pyrazine methylamine derivative. google.com This reduction step is followed by purification to isolate the product. A specific application of this method is the synthesis of 2-chloro-3-methylamine pyrazine from 2-chloro-3-aldehyde radical pyrazine, achieving a high yield and purity. google.com

The table below summarizes the key parameters for the synthesis of 2-chloro-3-methylamine pyrazine from this compound. google.com

| Step | Starting Material | Reagents | Solvent | Temperature | Product | Yield |

| 1. Oxidation | This compound | Ceric ammonium nitrate | Acetonitrile | 25-40°C | 2-chloro-3-aldehyde radical pyrazine | 75% |

| 2. Amination/Reduction | 2-chloro-3-aldehyde radical pyrazine | 1. Hydroxylamine hydrochloride, aq. Sodium acetate2. Sodium borohydride | Methylene dichloride | 5-25°C | 2-chloro-3-methylamine pyrazine | 87.5% |

Challenges and Innovations in this compound Synthesis

The synthesis of this compound and its derivatives is not without challenges. Traditional synthetic routes have often been plagued by issues that affect their efficiency, cost, and environmental impact. google.com However, ongoing research has led to significant innovations designed to address these problems.

One of the primary challenges has been the low yield and poor selectivity of many reactions. google.com For example, halogenation of methylpyrazines can be difficult to control, leading to a mixture of products that require tedious purification. google.com The lateral metalation of alkyl-substituted pyrazines, a common strategy for functionalization, is often characterized by poor regioselectivity, making it difficult to target a specific methyl group in molecules like 2,3-dimethylpyrazine. mdpi.com Furthermore, some established methods involve multiple long steps, utilize harsh reaction conditions such as high temperatures, or generate significant environmental waste, which increases production costs and safety concerns. google.com

In response to these difficulties, several innovative approaches have been developed. A significant innovation is the development of simpler, more direct synthetic pathways. The two-step method involving oxidation with ceric ammonium nitrate followed by reductive amination is a prime example. google.com This method avoids many of the pitfalls of older routes, offering higher yields, better selectivity, and milder reaction conditions, which is more favorable for industrial-scale production and reduces environmental impact. google.com

Another area of innovation focuses on improving reaction conditions and solvent choice. Research into the metalation of 2,3-dimethylpyrazine has shown that using more environmentally friendly solvents, such as cyclopentyl methyl ether (CPME), can be effective. mdpi.com This particular reaction can be carried out successfully without the need for additional ligands, achieving high yields (70-85%) of the desired phosphine derivative. mdpi.com The use of such green solvents represents a move towards more sustainable chemical manufacturing processes.

The table below outlines the key challenges in pyrazine synthesis and the corresponding innovative solutions.

| Challenge | Description | Innovative Solution |

| Low Yield & Selectivity | Many traditional reactions produce low yields and mixtures of isomers, complicating purification. google.com Lateral metalation of alkylpyrazines can have poor regioselectivity. mdpi.com | Development of more selective synthetic routes, such as the two-step oxidation/amination process, which provides higher yields of the desired product. google.com |

| Harsh Reaction Conditions | Some methods require high temperatures or specialized equipment, increasing energy consumption and cost. google.com | Introduction of methods that proceed under milder conditions (e.g., 20-40°C for oxidation), reducing energy requirements. google.com |

| Long Synthetic Routes | Multi-step syntheses are often inefficient and costly. google.com | Creation of more concise synthetic pathways, such as the two-step conversion of methylpyrazines to methylamine pyrazines. google.com |

| Environmental Concerns | The use of hazardous reagents and the generation of significant waste are common problems. google.com | Employing greener solvents like cyclopentyl methyl ether (CPME) and developing processes that minimize byproduct formation. google.commdpi.com |

Chemical Transformations and Reaction Mechanisms of 2 Chloro 3 Methylpyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring, amplified by the presence of an electronegative chlorine atom, facilitates nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of diverse functional groups onto the pyrazine core.

Displacement of the Chlorine Atom for Novel Pyrazine Derivatives

The chlorine atom at the C-2 position of 2-chloro-3-methylpyrazine serves as a good leaving group, enabling its displacement by a variety of nucleophiles to yield novel pyrazine derivatives. For instance, reaction with nucleophiles such as amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This versatility makes this compound a valuable intermediate in the synthesis of complex molecules.

One notable application is in the synthesis of 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, a wasp pheromone. In this multi-step synthesis, a related chloropyrazine derivative undergoes a nickel-catalyzed Kumada–Corriu cross-coupling reaction, demonstrating the utility of chlorine displacement in constructing intricate molecular architectures. mdpi.com

Reactions with Nitrogen-Containing Nucleophiles (Amines, Hydrazine)

The reaction of this compound with nitrogen-containing nucleophiles, such as amines and hydrazine (B178648), is a well-established method for synthesizing various amino-substituted pyrazines. These reactions typically proceed via nucleophilic aromatic substitution, where the nitrogen atom of the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

For example, the aminodehalogenation of 3-chloropyrazine-2-carboxamide, a related compound, with various benzylamines has been shown to produce a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov This type of reaction highlights the general reactivity pattern expected for this compound with amines. Similarly, reactions with hydrazine and its derivatives can introduce hydrazinyl groups, further expanding the chemical space of accessible pyrazine compounds. researchgate.net The reactivity of amines and hydrazines can be influenced by factors such as the nature of the solvent and the substitution pattern on the nucleophile. researchgate.net

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles

| Reactant | Nucleophile | Product | Reference |

| 3-Chloropyrazine-2-carboxamide | Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide | mdpi.com |

| 3-Chloropyrazine-2-carboxamide | 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | mdpi.com |

| 3-Chloropyrazine-2-carboxamide | 3-Chlorobenzylamine | 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | mdpi.com |

| 3-Chloropyrazine-2-carbonitrile | Various amines | N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | mdpi.com |

Formation of Alkoxy and Other Oxygen-Containing Pyrazine Derivatives

The chlorine atom in this compound can be readily substituted by oxygen-containing nucleophiles, such as alkoxides, to form alkoxy- and aryloxypyrazine derivatives. google.com A common method involves reacting the chloropyrazine with an alkali metal alkoxide, like sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent. rsc.orgnih.gov

For instance, refluxing 2-chloro-3-isobutyl-6-methylpyrazine with sodium methoxide in methanol (B129727) yields the corresponding 2-methoxy derivative. rsc.orgnih.gov This straightforward substitution provides access to a class of compounds with applications in various fields, including flavor and fragrance industries. dur.ac.uk The reaction of 2,3-diethyl-5-methylpyrazine (B150936) N-oxide with phosphorus oxychloride yields 2-chloro-5,6-diethyl-3-methylpyrazine, which can then be reacted with solid sodium hydroxide (B78521) at high temperatures to produce the corresponding hydroxypyrazine. nih.gov

Table 2: Synthesis of Oxygen-Containing Pyrazine Derivatives

| Reactant | Reagent | Product | Reference |

| 2-Chloro-3-isobutyl-6-methylpyrazine | Sodium methoxide/Methanol | 2-Methoxy-3-isobutyl-6-methylpyrazine | rsc.orgnih.gov |

| 2-Chloro-5,6-diethyl-3-methylpyrazine | Sodium hydroxide | 5,6-Diethyl-2-hydroxy-3-methylpyrazine | nih.gov |

Functionalization and Derivatization of the Methyl Group

The methyl group of this compound, while generally less reactive than the chlorine atom, can be functionalized through various chemical transformations, allowing for further elaboration of the pyrazine scaffold.

Oxidation Reactions to Aldehyde Derivatives

The methyl group at the C-3 position can be oxidized to a formyl group, yielding 2-chloro-3-formylpyrazine. A common oxidizing agent for this transformation is selenium dioxide. vulcanchem.com This aldehyde derivative is a valuable intermediate for further synthetic modifications. For example, it can undergo reductive amination with glycine (B1666218) to form N-( (3-chloropyrazin-2-yl)methyl)glycine. vulcanchem.com

Another method for this oxidation involves the use of ceric ammonium (B1175870) nitrate (B79036) in a suitable solvent like acetonitrile (B52724) at temperatures between 20-40°C, which has been shown to convert this compound to 2-chloro-3-formylpyrazine with a reported yield of 75%. google.com Microbiological oxidation has also been explored for converting methyl groups on heterocyclic rings to carboxylic acids, which could be a potential route for the functionalization of this compound. google.com

Table 3: Oxidation of the Methyl Group of this compound

| Oxidizing Agent | Product | Reference |

| Selenium dioxide | 2-Chloro-3-formylpyrazine | vulcanchem.com |

| Ceric ammonium nitrate | 2-Chloro-3-formylpyrazine | google.com |

Lateral Metalation and Electrophilic Trapping Strategies

Lateral metalation, which involves the deprotonation of the methyl group, provides a powerful strategy for introducing a wide range of substituents. This reaction is typically achieved using a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi). mdpi.comresearchgate.net The resulting lithiated intermediate is a potent nucleophile that can be "trapped" by various electrophiles.

For example, the lateral metalation of 2,3-dimethylpyrazine (B1216465) with n-BuLi, followed by quenching with chlorodiphenylphosphine (B86185) (Ph2PCl), selectively yields 2-diphenylphosphinomethyl-3-methylpyrazine. mdpi.comresearchgate.net This demonstrates that even with two methyl groups, regioselective functionalization is possible. This strategy has been challenging and often results in moderate yields for alkyl-substituted pyrazines. mdpi.com The use of directing groups on the pyrazine ring, such as tert-butoxycarbonyl-protected amines, can facilitate directed ortho-metalation, further enhancing the synthetic utility of this approach for creating highly functionalized pyrazines. acs.org The use of TMPMgCl·LiCl (Turbo-Hauser base) has also been effective in the regio- and chemoselective metalation of chloropyrazines, allowing for subsequent trapping with various electrophiles. mdpi.com

Table 4: Lateral Metalation and Electrophilic Trapping

| Starting Material | Base | Electrophile | Product | Reference |

| 2,3-Dimethylpyrazine | n-BuLi | Ph2PCl | 2-Diphenylphosphinomethyl-3-methylpyrazine | mdpi.comresearchgate.net |

| Chloropyrazine | TMPMgCl·LiCl | Aryl iodide | Aryl-substituted pyrazine | mdpi.com |

Synthesis of Organophosphorus Pyrazine Derivatives

The introduction of organophosphorus moieties onto the pyrazine ring is a key transformation for creating compounds with potential applications in medicinal chemistry and materials science. While the classic, thermally-driven Michaelis-Arbuzov reaction between an aryl halide and a trialkyl phosphite (B83602) is often challenging and requires harsh conditions or is altogether unreactive for electron-deficient systems like chloropyrazines, modern catalytic methods have provided efficient pathways for this conversion. researchgate.netclockss.org

Transition-metal catalysis, particularly with nickel and palladium, has emerged as a powerful tool for the formation of carbon-phosphorus (C–P) bonds. Nickel-catalyzed cross-coupling reactions, for instance, can effectively couple aryl chlorides with various phosphorus nucleophiles, such as H-phosphonates or silyl (B83357) phosphites. A general approach involves the reaction of the aryl chloride with a phosphite in the presence of a nickel catalyst, often with a specialized ligand, to afford the corresponding aryl phosphonate. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl chloride to the low-valent metal center, followed by reaction with the phosphorus nucleophile and reductive elimination to yield the final product and regenerate the catalyst. rsc.orggoogle.com

A representative nickel-catalyzed phosphorylation of an aryl chloride is shown in the table below. While a specific application to this compound is not extensively documented, these general conditions are applicable to a wide range of aryl chlorides.

Table 1: Representative Conditions for Nickel-Catalyzed Phosphorylation of Aryl Chlorides

| Reagent | Catalyst System | Base/Additive | Solvent | Product Type |

|---|---|---|---|---|

| Diphenylphosphine oxide | NiCl₂(dppf) / Ligand | Base (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane | Arylphosphine oxide |

Cross-Coupling Reactions and Arylation Chemistry

Cross-coupling reactions are fundamental in synthetic chemistry for constructing complex molecules from simpler precursors. For this compound, these reactions enable the substitution of the chlorine atom or the functionalization of the C-H bonds to introduce new aryl or boryl groups, significantly expanding its chemical diversity.

The borylation of heteroaromatic compounds is a critical step for preparing them for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The direct C-H borylation of this compound has been successfully achieved using an iridium catalyst. rsc.org

Table 2: Iridium-Catalyzed Borylation of this compound

| Catalyst | Ligand | Boron Source | Product(s) | Ratio (6-isomer : 5-isomer) | Ref. |

|---|

The chlorine atom on the this compound ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. These reactions are central to building molecular complexity. clockss.orgsigmaaldrich.com

Suzuki-Miyaura Coupling: The boronic esters synthesized via the borylation described in section 3.3.1 are ideal substrates for Suzuki-Miyaura reactions. rsc.org This reaction couples the borylated pyrazine with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This two-step, one-pot sequence of borylation followed by Suzuki-Miyaura coupling is an efficient strategy for synthesizing highly substituted pyrazines. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. rsc.orgharvard.edu While less common now due to the toxicity of tin reagents, it has been applied to pyrazine chemistry. For instance, a stannylated chloropyrazine has been coupled with chloroiodopyrazine in excellent yield, demonstrating the utility of this method for creating bipyrazyl systems. rsc.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. Given the reactivity of chloropyrazines in other palladium-catalyzed couplings, the Sonogashira reaction represents a viable method for introducing alkynyl groups onto the this compound scaffold. The reactivity of the halide in these couplings generally follows the trend I > Br > Cl, which may necessitate specific catalyst systems or harsher conditions for aryl chlorides. nrochemistry.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Chloropyrazines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd(0) complex (e.g., Pd(dppf)Cl₂), Base (e.g., K₃PO₄) | C(sp²)-C(sp²) |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄), optional CuI | C(sp²)-C(sp²) |

Borylation of this compound for Further Derivatization

Oxidation of the Pyrazine Nitrogen: Synthesis of N-Oxides

The oxidation of the nitrogen atoms in the pyrazine ring leads to the formation of pyrazine N-oxides, which are important intermediates in their own right. These N-oxides exhibit altered electronic properties and can serve as precursors for further functionalization, such as halogenation or nucleophilic substitution. researchgate.netrsc.org

The direct oxidation of chlorinated pyrazines, including this compound, can be achieved effectively using potent oxidizing agents. researchgate.net One particularly successful reagent for this transformation is dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone® and acetone. This method is noted for its regioselectivity and for simplifying the isolation of the N-oxide products, which are often hydrophilic. researchgate.net Research has confirmed the direct oxidation of this compound to its corresponding N-oxide using this approach. researchgate.net

Alternatively, peroxy acids such as trifluoroperacetic acid have been used to oxidize substituted chloropyrazines. For example, 2-chloro-3,6-dimethylpyrazine is oxidized to its di-N-oxide with this reagent. rsc.org This suggests that this compound could potentially be oxidized to its mono-N-oxide or di-N-oxide depending on the reaction conditions and the stoichiometry of the oxidant used. The N-oxide functionality activates the pyrazine ring for subsequent reactions. rsc.org

Table 4: Reagents for the Oxidation of Chlorinated Pyrazines

| Oxidizing Agent | Substrate Example | Product Type | Ref. |

|---|---|---|---|

| Dimethyldioxirane (DMDO) | This compound | Mono-N-oxide | researchgate.net |

Spectroscopic and Computational Characterization of 2 Chloro 3 Methylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2-chloro-3-methylpyrazine and its derivatives, both one- and two-dimensional NMR techniques provide critical data for structural confirmation and elucidation.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary evidence for the structural framework of this compound. The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the same for carbon atoms.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two non-equivalent protons on the pyrazine (B50134) ring. An image of a spectrum indicates these protons appear as signals at approximately 8.37 ppm and 7.90 ppm. clockss.org The methyl group protons would appear as a singlet in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazine Derivatives

| Compound | Technique | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2,3-dimethyl-5-(thiophen-2'-yl)-pyrazine | ¹H NMR (CDCl₃) | 8.62 (s, 1H, 6-H), 7.59 (dd, 1H, 5'-H), 7.39 (dd, 1H, 3'-H), 7.10 (dd, 1H, 4'-H), 2.52, 2.54 (6H, s, 2,3-CH₃) | rsc.org |

| 2,3-dimethyl-5-(thiophen-2'-yl)-pyrazine | ¹³C NMR (CDCl₃) | 151.67, 150.15, 145.0, 141.82, 136.6, 128.15, 127.61, 124.63, 21.98, 21.59 | rsc.org |

For more complex derivatives or to unambiguously assign signals, two-dimensional (2D) NMR methods are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net The Heteronuclear Multiple Bond Correlation (HMBC) experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away. researchgate.net

These techniques are particularly powerful for distinguishing between isomers. For example, in the case of differentiating 2-chloro-5-methylpyrazine (B1367138) from 2-chloro-6-methylpyrazine, HMBC is invaluable. researchgate.net By analyzing the long-range couplings between the methyl protons and the ring carbons, the substitution pattern can be definitively established. researchgate.net Similarly, long-range ¹H-¹⁵N HMBC experiments can be used to determine substitution patterns in diazine compounds by observing correlations between protons and the non-adjacent nitrogen atoms. researchgate.net The application of these methods provides unequivocal structural assignments, which is crucial in the synthesis of novel pyrazine derivatives. mdpi.com

NMR spectroscopy serves as a powerful tool for real-time reaction monitoring and final product purity assessment. During the synthesis of pyrazine derivatives, such as in iridium-catalyzed borylation reactions, ¹H NMR analysis of the crude reaction mixture can determine the percent conversion of starting material and the ratio of isomeric products formed. rsc.org This is often achieved by integrating the signals corresponding to the starting materials and products, sometimes with the addition of an internal standard for quantitative analysis.

Furthermore, NMR is a primary method for assessing the purity of the final compound. The ¹H and ¹³C NMR spectra of a synthesized batch are compared against a reference spectrum of the pure compound. The absence of extraneous peaks indicates high purity, while the presence of unexpected signals can help identify impurities. ajrconline.org This characterization is a critical step before any further use of the compound. researchgate.net

Two-Dimensional NMR Methods (HSQC, HMBC) for Complex Structure Elucidation

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. The compound has a calculated molecular weight of approximately 128.56 g/mol . nih.govsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, this compound would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 128. nih.gov The isotopic pattern of this peak would also reveal the presence of a single chlorine atom. Analysis of the fragmentation pattern shows other significant peaks, with the most prominent ones appearing at m/z 93 and 66. nih.gov This suggests that the initial fragmentation likely involves the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), followed by the expulsion of stable neutral molecules like hydrogen cyanide (HCN) from the pyrazine ring. The fragmentation pathways of related methyl- and methoxy-pyrazines have been shown to involve skeletal rearrangements, indicating the complexity of the fragmentation process in the pyrazine core.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular "fingerprint" of a compound. The analysis is based on the vibrations of chemical bonds upon absorption of IR radiation or scattering of laser light.

Table 2: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 2-Chloropyrazine (B57796) | google.com |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Methylpyrazines | researchgate.net |

| Pyrazine Ring C=C/C=N Stretch | 1600 - 1400 | Pyrazinecarboxamides | clockss.org |

| Methyl Umbrella Mode | ~1380 | Dimethylpyrazines | researchgate.net |

| C-H In-plane Bend | 1300 - 1000 | 2-Chloropyrazine | google.com |

| C-Cl Stretch | 750 - 550 | Pyrazinecarboxamides | clockss.org |

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can then be scaled to match experimental data, aiding in the precise assignment of each observed band. google.com

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

While this compound is a liquid or low-melting solid at room temperature, X-ray diffraction is a powerful technique for determining the solid-state structure of its crystalline derivatives. This method provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.

Studies on various substituted pyrazine derivatives have demonstrated the utility of X-ray crystallography. For example, the crystal structures of several methyl-substituted pyrazines have been analyzed to understand the nature of intermolecular interactions, such as C–H···N hydrogen bonds, which govern the crystal packing. A co-crystal strategy, where liquid pyrazine derivatives are combined with other molecules to form a solid, has also been successfully employed and characterized using single-crystal X-ray diffraction. This technique has been instrumental in confirming the molecular structures and revealing that strong hydrogen bonds between the pyrazine derivative and the co-former are crucial for stabilizing the crystal structure.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful lens for examining molecular structures, properties, and reactivity without the need for physical synthesis, offering profound insights at the atomic level. For this compound, quantum mechanical investigations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating its electronic characteristics and predicting its behavior in chemical reactions. These theoretical approaches allow for the detailed analysis of the molecule's frontier orbitals, charge distribution, and reactive sites, which are critical for understanding its potential applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying heterocyclic systems like pyrazine derivatives. derpharmachemica.commdpi.com Methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets like 6-31G(d,p) or 6-311G are commonly used to perform geometry optimizations and calculate the electronic properties of these molecules. rsc.orgjsaer.com

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bendola.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. bendola.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. rsc.orgbendola.com A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as electrons can be more easily excited to a higher energy state. rsc.orgjsaer.comscirp.org For pyrazine and its derivatives, the HOMO is typically a π-orbital delocalized over the ring system, while the LUMO is a π* anti-bonding orbital. derpharmachemica.com

| Parameter | Description | Typical Calculated Value (eV) for Pyrazine Analogues |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -7.0 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -3.2 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 1.8 to 4.0 |

| Ionization Potential (I) | -EHOMO | 5.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.0 to 3.2 |

| Hardness (η) | (I - A) / 2 | ~0.9 to 2.0 |

This table presents typical ranges of DFT-calculated quantum chemical parameters for pyrazine and its simple derivatives, based on data from multiple computational studies. bendola.comscirp.orgderpharmachemica.comnih.gov The exact values for this compound would require specific calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. japsonline.com This method is fundamental in drug discovery and design, as it helps to elucidate the binding mode and affinity of potential drug candidates. For derivatives of this compound, docking studies can predict their potential as inhibitors for various biological targets. japsonline.comajrconline.orgmdpi.com

The docking process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). japsonline.com A scoring function is then used to calculate the binding energy, with more negative scores indicating a higher binding affinity. mdpi.comnih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. mdpi.comnih.gov

Numerous studies have employed molecular docking to evaluate the potential of pyrazine derivatives as therapeutic agents. For example, pyrazine-based compounds have been docked against targets like bacterial DNA gyrase, PIM-1 kinase, and proteins involved in tuberculosis. japsonline.commdpi.comnih.govsemanticscholar.org The results of these in silico studies often show that the pyrazine core and its substituents play a critical role in forming stable interactions within the receptor's binding pocket, guiding the design of more potent and selective inhibitors. japsonline.comnih.gov For instance, a pyrazine-pyridone derivative showed a high binding affinity of -7.4519 kcal/mol against a bacterial target (PDB: 4DUH), forming key hydrogen bond and π-hydrogen bond interactions. nih.govresearchgate.net

| Pyrazine Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazine-pyridone analogue (5d) | Bacterial Protein (4DUH) | -7.45 | (Hydrogen and π-hydrogen bonds) |

| 3-(pyrazin-2-yl)-1H-indazole analogue | PIM-1 Kinase (2XJ1) | -11.08 | Glu121, Asp186, Glu171, Asp131 |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogue (5d) | DNA Gyrase (5ztj) | -7.56 | Asp42, Gly313, Glu321, His317 |

| 6-chloro-N-octylpyrazine-2-carboxamide | InhA Protein (4DRE) | -7.10 | TYR158, NAD900 |

This table presents examples of molecular docking results for various pyrazine derivatives against different biological targets, as reported in the scientific literature. japsonline.commdpi.comnih.govsemanticscholar.org The data illustrates the type of information obtained from such studies.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions

To understand and predict the reactive behavior of a molecule, it is crucial to identify the regions that are susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) and Fukui functions are two powerful computational tools derived from DFT calculations that serve this purpose. derpharmachemica.comjsaer.comchemrxiv.org

The MEP is a 3D map of the electrostatic potential around a molecule, which is generated by the molecule's electrons and nuclei. uni-muenchen.deresearchgate.net It is an invaluable guide to molecular reactivity, where different colors represent varying potential values. uni-muenchen.de Typically, regions of negative potential (colored red to yellow) are electron-rich and are the preferred sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. jsaer.comchemrxiv.org For this compound, one would expect the most negative regions to be located around the two nitrogen atoms due to their lone pairs of electrons, making them likely sites for protonation or interaction with electrophiles. acs.org The areas around the hydrogen atoms would exhibit a positive potential. jsaer.com

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within the molecule. researchgate.netrsc.org These functions are derived from the change in electron density as the number of electrons in the system changes. rsc.org Condensed Fukui functions are calculated for each atom to predict its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net A higher value of a specific Fukui function on an atom indicates a greater tendency for that site to participate in the corresponding type of reaction. bohrium.com This analysis allows for a precise prediction of regioselectivity in chemical reactions involving pyrazine derivatives. derpharmachemica.comresearchgate.net

| Atomic Site in a Pyrazine Derivative | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Interpretation |

|---|---|---|---|

| N1 | 0.021 | 0.155 | Prone to electrophilic attack |

| C2 | 0.130 | 0.045 | Prone to nucleophilic attack |

| C3 | 0.080 | 0.060 | Less reactive site |

| N4 | 0.025 | 0.150 | Prone to electrophilic attack |

| C5 | 0.095 | 0.055 | Moderately prone to nucleophilic attack |

| C6 | 0.090 | 0.050 | Moderately prone to nucleophilic attack |

This table provides an illustrative example of condensed Fukui function values for a generic pyrazine ring. researchgate.net The highest values (in bold) indicate the most probable sites for a given type of chemical attack. The actual values for this compound would be influenced by the chloro and methyl substituents.

Applications of 2 Chloro 3 Methylpyrazine in Pharmaceutical and Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Chloro-3-methylpyrazine is a pivotal starting material or intermediate in the creation of complex molecules with therapeutic potential. lookchem.com Its pyrazine (B50134) core is a structural motif found in numerous biologically active compounds, and the chloro-substituent provides a reactive handle for synthetic transformations.

This compound is utilized in the preparation of macrocyclic urea (B33335) kinase inhibitors. chemicalbook.com Kinase inhibitors are a significant class of drugs, particularly in oncology, that function by blocking the action of protein kinases. The development of macrocyclic structures is a strategy employed by medicinal chemists to constrain the conformation of a molecule, which can lead to improved potency and selectivity for the target kinase.

In the synthesis of a novel class of urea-based macrocyclic kinase inhibitors, a cyanopyrazine intermediate is a key component. thieme-connect.com This intermediate can be prepared from a corresponding methylpyrazine, such as this compound, through a series of synthetic steps. thieme-connect.com The synthesis of these complex macrocycles highlights the utility of functionalized pyrazines in building advanced therapeutic candidates. thieme-connect.com

The conversion of this compound to its methylamine (B109427) derivative represents a key step in the development of new compounds with potential anticancer properties. A specific synthetic route has been developed to produce 2-chloro-3-methylamine pyrazine from this compound with high yield and purity. imist.magoogle.com

The synthesis involves a two-step process:

Oxidation: this compound is first oxidized using ceric ammonium (B1175870) nitrate (B79036) in acetonitrile (B52724) to yield 2-chloro-3-formylpyrazine (an aldehyde derivative). google.com

Reductive Amination: The resulting aldehyde undergoes a reaction with hydroxylamine (B1172632) hydrochloride, followed by reduction with sodium borohydride (B1222165), to produce the final product, 2-chloro-3-methylamine pyrazine hydrochloride. google.com

This synthetic method provides an efficient pathway to pyrazine methylamine derivatives, which are explored for their biological activities, including their potential as anticancer agents. imist.magoogle.com

The presence of a chlorine atom on the pyrazine ring of this compound is a key feature that makes it a valuable intermediate in drug discovery. lookchem.com Halogen atoms, like chlorine, are often incorporated into drug candidates to modulate their physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound serves as a scaffold for creating a library of chloro-containing derivatives. These derivatives are then studied for various therapeutic applications, including antimicrobial and anticancer activities. The ability to synthetically modify the molecule by replacing the chlorine atom allows for the exploration of structure-activity relationships, guiding the design of more potent and selective drug candidates.

Synthesis of Pyrazine Methylamine Derivatives with Potential Anticancer Activity

Biological Activity Studies of this compound Derivatives

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as therapeutic agents. These investigations have primarily focused on their antimicrobial and anticancer properties.

Various derivatives synthesized from pyrazine precursors, including chloro-substituted pyrazines, have demonstrated a range of antimicrobial activities. Research has shown that modifying the pyrazine ring can lead to compounds with significant antibacterial and antifungal effects.

For instance, a series of N-benzyl-3-chloropyrazine-2-carboxamides, which are derivatives of the pyrazine core, have been evaluated for antibacterial activity. The compound 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide showed notable activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Similarly, other pyrazinecarboxamides have been reported to exhibit broad-spectrum activity against Gram-positive bacteria. vulcanchem.com

Studies on pyrazine-2-carbohydrazide (B1222964) derivatives also revealed noteworthy antibacterial activity against pathogens such as S. aureus, E. coli, and significant antifungal activity against Aspergillus niger. worldscientific.com However, not all derivatives show broad-spectrum activity; 2-chloro-3-hydrazinopyrazine (2Cl3HP) was found to have no significant antibacterial or antifungal activity in one study. nih.gov The antifungal potential of azine derivatives, including pyrazines, is an active area of research, with some hybrid molecules showing promising results against various fungal strains. nih.govnih.gov

| Derivative Class | Tested Activity | Key Findings | Reference |

|---|---|---|---|

| N-benzyl-3-chloropyrazine-2-carboxamides | Antibacterial | Active against S. aureus and S. epidermidis, with MIC values of 7.81 μM and 15.62 μM for the 2-chloro-benzyl derivative, respectively. | nih.gov |

| Pyrazinecarboxamides | Antibacterial | Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 8 µg/mL). | vulcanchem.com |

| Pyrazine-2-carbohydrazide derivatives | Antibacterial, Antifungal | Exhibited noteworthy activity against S. aureus, E. coli, and significant inhibition of A. niger. | worldscientific.com |

| 2-Chloro-3-hydrazinopyrazine (2Cl3HP) | Antibacterial, Antifungal | No significant activity observed (MIC >250 µM). | nih.gov |

| 3-Bromo-2-chloro-5-methylpyrazine derivatives | Antimicrobial | Exhibits significant antimicrobial activity. |

The pyrazine scaffold is an important structural component in many compounds investigated for anticancer activity. imist.maajgreenchem.com Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. researchgate.netsmolecule.com

For example, research into pyrazine-based DNA binders has explored the cytotoxic properties of compounds like 2-chloro-3-hydrazinopyrazine (2Cl3HP). nih.gov While this specific compound did not show toxicity toward normal human dermal keratinocytes, highlighting its potential for safe clinical use, other derivatives have shown direct anticancer effects. nih.gov Coordination complexes of pyrazine derivatives have demonstrated significant activity against tumor cells, such as glioblastoma lines. mdpi.com

| Derivative/Compound Type | Cancer Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| 2-Chloro-3-hydrazinopyrazine (2Cl3HP) | Human dermal keratinocytes (normal cells) | Did not exhibit toxicity, supporting potential for safe clinical application. | nih.gov |

| Coordination complexes of a pyrazine derivative | Glioblastoma (U87 MG) | Co(L)Cl₂ and Ni(L)Cl₂∙C₂H₅OH complexes showed significant activity with IC₅₀ values of 7.69 and 42.82 µg/mL, respectively. | mdpi.com |

| 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene) derivative | NCI 60 cell panel | Identified as a potent anti-cancer agent. | researchgate.net |

| Ciminalum–thiazolidinone hybrids | Leukemia, Melanoma, Colon, CNS, Ovarian, Renal, Prostate, Breast cancers | Showed selectively high cytotoxic effects at micro- and submicromolar levels. | nih.gov |

| 2-Amino-3-(methylamino)pyrazine | Cancer cell lines (in vitro) | Can induce apoptosis in cancer cell lines. |

Studies on Enzyme Inhibition (e.g., Protein Kinases)

The pyrazine scaffold is a well-established core structure in the design of protein kinase inhibitors, and this compound is utilized as a key intermediate in the synthesis of such compounds. chemicalbook.com Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of kinase inhibitors is therefore a major focus of pharmaceutical research. rsc.org

Derivatives of pyrazine have been investigated as inhibitors for a range of kinases. For instance, certain 5H-pyrrolo[2,3-b]pyrazine derivatives are known to function as kinase inhibitors. researchgate.net The general strategy involves using the pyrazine core as a scaffold and introducing various functional groups to achieve potent and selective inhibition. In this context, this compound is a valuable starting material because its chlorine atom can be readily displaced in nucleophilic substitution reactions, allowing for the attachment of more complex moieties to build a library of potential inhibitors. chemicalbook.com

Research has led to the design and synthesis of novel chemicalbook.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives that act as dual inhibitors of c-Met and VEGFR-2, two kinases involved in cancer progression. nih.gov In these syntheses, a related starting material, 2,3-dichloropyrazine (B116531), undergoes nucleophilic substitution to build the core structure, highlighting a common synthetic route where halogenated pyrazines are fundamental. nih.gov For example, compound 17l from one such study demonstrated excellent inhibitory activity against c-Met and VEGFR-2, along with potent antiproliferative effects on several cancer cell lines. nih.gov

Table 1: Kinase Inhibitory and Antiproliferative Activity of a Pyrazine Derivative Data sourced from a study on chemicalbook.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 17l | c-Met | 26.0 | A549 (Lung) | 0.98 ± 0.08 |

| VEGFR-2 | 2600 | MCF-7 (Breast) | 1.05 ± 0.17 | |

| Hela (Cervical) | 1.28 ± 0.25 |

The versatility of the pyrazine ring, as found in this compound, allows it to serve as a foundational element for creating ATP-competitive inhibitors, where the molecule competes with ATP for the binding site on the kinase. rsc.org

Interactions with Biomolecules (e.g., DNA Binding Affinity)

The interaction of small molecules with biomolecules like DNA is a cornerstone of drug action, particularly for antimicrobial and anticancer agents. nih.gov Pyrazine derivatives have been investigated for their ability to bind to DNA. A comparative study focused on the DNA binding affinity of 2-chloro-3-hydrazinopyrazine (2Cl3HP), a direct derivative of a chlorinated pyrazine. nih.gov

The research demonstrated that 2Cl3HP interacts with DNA with a significantly stronger affinity—approximately 1.65 times stronger—than its non-chlorinated counterpart, 2-hydrazinopyrazine (2HP). nih.gov This enhanced binding is attributed directly to the presence of the chloride substituent. nih.gov The study, which combined experimental (spectrophotometric and potentiometric) and theoretical (Density Functional Theory) methods, confirmed the crucial role of the chloro group in the interaction with the DNA molecule. nih.gov

Table 2: Comparative DNA Interaction Constants Data from a study on pyrazine-based DNA binders. nih.gov

| Compound | Binding Constant (Kb) | Inhibition Constant (Ki) | Relative Energy of Complex (kcal/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-chloro-3-hydrazinopyrazine (2Cl3HP) | Higher Affinity | Lower Value | -4.12 | Contains Chloro Group |

| 2-hydrazinopyrazine (2HP) | Lower Affinity | 4.82 mM | -3.16 | Lacks Chloro Group |

These findings underscore that the specific halogenation of the pyrazine ring, as seen in this compound, is a key strategy for modulating the DNA binding properties of resulting derivatives. Such interactions can occur through noncovalent means, and understanding them is crucial for designing new therapeutic agents that target DNA. nih.gov

Research into Anti-inflammatory Potentials

Pyrazine and its derivatives are recognized for possessing a wide spectrum of pharmacological effects, including anti-inflammatory activity. nih.gov The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for multiple biological targets. Research has shown that incorporating a pyrazine moiety into the structure of natural products can lead to derivatives with enhanced anti-inflammatory properties compared to the parent compounds. nih.gov

For example, a series of derivatives of paeonol, a natural product with modest anti-inflammatory activity, were synthesized. A derivative containing a pyrazine structure showed a significant increase in its ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, a key indicator of anti-inflammatory effect. nih.gov Similarly, pyrazoline derivatives, which share a heterocyclic nature, have been studied for their anti-inflammatory and analgesic properties, with some compounds showing potent inhibition of carrageenan-induced paw edema in animal models. mdpi.com

While direct studies on the anti-inflammatory potential of this compound itself are not extensively detailed, its role as a precursor is implicit. The chemical reactivity of the chloro-substituent allows for the synthesis of a diverse array of pyrazine derivatives that can be screened for anti-inflammatory activity. researchgate.net This makes it a valuable tool for researchers looking to develop new anti-inflammatory agents based on the pyrazine scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency and reduce toxicity. The pyrazine ring is a frequent subject of SAR studies due to its versatile chemical nature. researchgate.net

This compound represents a specific substitution pattern that can be systematically modified in SAR campaigns. The chloro and methyl groups provide distinct electronic and steric properties that influence how a derivative interacts with its biological target. For example, in the development of pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors, SAR analysis was crucial. acs.org Researchers synthesized a series of compounds, altering substituents on the heterocyclic core, to identify derivatives with high potency against specific kinases like FLT3 and VEGFR2. acs.org

Similarly, SAR studies on oxazolo[3,4-a]pyrazine derivatives led to the discovery of a potent neuropeptide S receptor antagonist. acs.org These studies involved making a series of substitutions at different positions of the bicyclic piperazine (B1678402) nucleus to understand their impact on antagonist activity. acs.org

Applications in Agrochemical Research and Development

Synthesis of Pyrazine-Based Fungicides and Herbicides

2-Chloro-3-methylpyrazine serves as a key starting material in the synthesis of more complex molecules with fungicidal and herbicidal properties. The reactivity of the chlorine atom and the methyl group on the pyrazine (B50134) ring allows for a variety of chemical modifications, leading to the development of novel active ingredients.

One notable area of application is in the creation of pyrazine carboxamide fungicides. Research into the structure-activity relationships of these compounds has shown that the substituents on the pyrazine ring play a crucial role in their biological efficacy. For instance, in the development of the fungicide pyraziflumid (B610351), which is characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group, the precursor molecules are often substituted pyrazines. While pyraziflumid itself contains a trifluoromethyl group, the foundational research into pyrazine-2-carboxamides highlighted the importance of the substituent at the 3-position. Studies have shown that a 3-methylpyrazine-2-carboxamide (B11727) derivative exhibits moderate activity against certain fungal diseases. nih.gov This indicates that the core structure, which can be derived from precursors like this compound, is fundamental to the fungicidal activity. The chlorine atom can be replaced through various chemical reactions to introduce other functional groups, such as the trifluoromethyl group in pyraziflumid, to enhance efficacy. nih.gov

Similarly, pyrazine derivatives have been evaluated for their herbicidal activity. The pyrazine ring is a component of many biologically significant compounds, and its inclusion in herbicide design can lead to potent growth inhibitors. researchgate.net The synthesis of such herbicides often involves the modification of a basic pyrazine structure, for which this compound can be a precursor. The development of pyridyl-/pyrimidyl-pyrazine derivatives as herbicides, for example, relies on the regioselective introduction of functional groups onto the pyrazine ring. google.com

Utility as a Synthetic Building Block for Agrochemical Compounds

The structure of this compound makes it a versatile building block for the synthesis of a wide array of agrochemical compounds. Its utility stems from the presence of both a reactive chlorine atom, which can be readily substituted, and a methyl group that can also undergo chemical transformations.

This compound and its close derivatives are used as intermediates in the production of more complex molecules. For example, related compounds like 2-chloro-5-methylpyrazine (B1367138) are used in the synthesis of various organic molecules, including those with potential agrochemical applications. The chlorine atom on the pyrazine ring is a key functional group that allows for coupling reactions, such as the Suzuki reaction, to link the pyrazine ring to other aromatic or heteroaromatic systems, a common strategy in the design of modern herbicides. google.com

The following table illustrates the role of this compound and related compounds as precursors in the synthesis of more complex chemical structures, some of which are investigated for agrochemical applications.

| Precursor Compound | CAS Number | Resulting Structure/Derivative Type | Potential Application |

| This compound | 95-58-9 | Substituted pyrazine carboxamides | Fungicides |

| 2-Chloro-5-methylpyrazine | 59303-10-5 | Brominated pyrazine derivatives | Agrochemical Intermediates |

| Methyl 3-methylpyrazine-2-carboxylate | 41110-29-6 | Pyrazine-based pesticides | Pesticides |

This table is illustrative and based on the synthetic potential of the listed compounds.

Evaluation of Pyrazine-Derived Crop Protection Agents

The evaluation of crop protection agents derived from pyrazine structures, including those that can be synthesized from this compound, has demonstrated a broad spectrum of activity. These evaluations are critical in identifying promising candidates for further development.

In fungicidal research, pyrazine-2-carboxamides have been systematically studied to understand their structure-activity relationships. For example, replacing a methyl group with a chlorine atom on the pyrazine ring was found to maintain activity against brown rust while improving efficacy against gray mold in certain series of compounds. nih.gov This highlights the subtle but significant impact of substituents on the biological activity of pyrazine-based fungicides. The development of pyraziflumid further underscores this, where the 3-(trifluoromethyl)pyrazine moiety was found to be key to its broad-spectrum fungicidal activity. nih.gov

In the realm of herbicides, pyrazine derivatives have been shown to act as growth inhibitors. researchgate.net Studies have investigated their effects on various plant processes, including photosynthesis. Some N-phenylpyrazine-2-carboxamides have been found to inhibit the oxygen evolution rate in chloroplasts, a key process in photosynthesis. The introduction of chloro substituents into the pyrazine moiety was shown to enhance this inhibitory activity. researchgate.net Furthermore, some pyrazine derivatives have been observed to cause chlorosis in weeds, indicating their potential as selective herbicides. researchgate.net The evaluation of these compounds often involves testing against a panel of weed species and crop plants to determine their efficacy and selectivity.

The following table summarizes the types of biological activity observed in evaluated pyrazine derivatives that can be conceptually linked back to precursors like this compound.

| Derivative Class | Target Pest/Weed | Observed Effect |

| Pyrazine Carboxamides | Fungi (e.g., Gray Mold, Brown Rust) | Fungicidal activity |

| N-Phenylpyrazine-2-carboxamides | Weeds | Inhibition of photosynthesis, Chlorosis |

| Pyridyl-/Pyrimidyl-pyrazines | Weeds | Herbicidal activity |

This table provides a general overview of the evaluated activities of different classes of pyrazine derivatives.

Applications in Advanced Materials Science

Development of Pyrazine-Based Functional Materials

2-Chloro-3-methylpyrazine is a key intermediate in the development of more complex, functionalized pyrazine (B50134) derivatives. The chlorine atom on the pyrazine ring provides a reactive site for substitution reactions, enabling the introduction of various functional groups to tailor the molecule's properties. chemicalbook.compsu.edu This adaptability is crucial for creating materials used in diverse applications.

A notable example of its use is in the synthesis of pyrazine methylamine (B109427) derivatives. In one synthetic pathway, this compound is first oxidized to form 2-chloro-3-formylpyrazine. This intermediate then undergoes further reaction and reduction to yield 2-chloro-3-(aminomethyl)pyrazine hydrochloride, a more functionalized derivative. google.com Such transformations highlight the role of this compound as a foundational component for building larger, more complex molecular architectures intended for materials science applications.

The general strategy involves using the pyrazine core as a scaffold. The inherent electron deficiency of this core is a desirable characteristic for certain electronic materials. acs.org By starting with a molecule like this compound, chemists can perform targeted reactions, such as cross-coupling, to link pyrazine units together or attach them to other aromatic systems, leading to the creation of conjugated polymers and other functional materials. acs.orgpsu.edu